molecular formula C22H18ClN3O4S B2449110 N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207032-65-2

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2449110
CAS No.: 1207032-65-2
M. Wt: 455.91
InChI Key: DNRYWXXEMGYLDW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with chloro and methoxy groups, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S/c1-29-15-6-3-13(4-7-15)16-11-31-21-20(16)24-12-26(22(21)28)10-19(27)25-14-5-8-18(30-2)17(23)9-14/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRYWXXEMGYLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chloro and methoxy substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

The compound N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis methods, biological activities, and relevant case studies.

Structural Features

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of chlorine and methoxy groups enhances its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its structural properties that allow for interaction with various biological pathways.

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The thieno moiety is believed to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Biochemical Research

Due to its ability to modulate enzyme activity, this compound can be utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. It serves as a potential lead compound for designing inhibitors targeting specific enzymes involved in disease processes.

Pharmacological Studies

The unique structural features of this compound make it a candidate for pharmacological investigations aimed at understanding its interaction with biological receptors and pathways. This includes studies on its efficacy and safety profiles in preclinical models.

Reaction Conditions

Optimizing reaction conditions is crucial for achieving high yield and purity. Parameters such as temperature, solvent selection, and catalyst choice significantly influence the outcome of the synthesis.

Anticancer Efficacy

A study investigated the anticancer potential of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and DNA interaction.

Antibacterial Activity

In another study, a derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity with notable effects on Staphylococcus aureus, suggesting potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is unique due to its thieno[3,2-d]pyrimidine core and specific substitution pattern. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of the compound, highlighting relevant research findings and case studies.

Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core substituted with a chloro and methoxy group on the phenyl ring. Its synthesis typically involves multi-step organic reactions, often employing methods such as cyclization and acylation to introduce various functional groups that enhance its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in critical cellular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, affecting signal transduction processes and influencing cellular responses.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives possess IC50 values indicating effective free radical scavenging abilities.

CompoundIC50 (µg/mL)Activity
2d16.97Antioxidant
2e21.40Antioxidant
2j18.78Antioxidant

Antidiabetic Activity

In vivo studies using streptozotocin-induced diabetic models have reported that certain derivatives exhibit notable blood glucose-lowering effects:

CompoundBlood Glucose Lowering Activity (%)
2d59.15
2b59.98
2e48.44

These findings suggest that the compound may influence glucose metabolism and could be a candidate for further investigation in the treatment of diabetes.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies conducted at the National Cancer Institute (NCI) on various cancer cell lines indicate moderate activity against specific types:

Cell LineGrowth Inhibition (%)
CCRF-CEM (Leukemia)44.59
A549 (Lung Cancer)TBD

These results highlight the compound's potential as an anticancer agent, warranting further exploration into its efficacy and safety profiles.

Case Studies and Research Findings

  • Antioxidant Activity : A study reported that derivatives similar to this compound showed promising antioxidant effects through DPPH radical scavenging assays .
  • Diabetes Treatment : Another research highlighted significant reductions in blood glucose levels in diabetic rats treated with compounds derived from this chemical structure .
  • Cancer Research : The compound's anticancer properties were evaluated using the NCI's 60 cell lines panel, revealing moderate growth inhibition against leukemia cell lines .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Synthesis challenges include regioselectivity in pyrimidine ring formation and stability of the thieno[3,2-d]pyrimidin-4-one core. A stepwise approach is recommended:

  • Step 1: Use Ullmann coupling or Buchwald-Hartwig amination for aryl-amine bond formation (e.g., substitution reactions under alkaline conditions as in ).
  • Step 2: Optimize cyclization conditions (e.g., using POCl₃ or PPA as cyclizing agents for the thienopyrimidinone scaffold).
  • Step 3: Introduce the acetamide side chain via nucleophilic substitution or coupling reactions (e.g., cyanoacetic acid condensation in ). Critical Note: Monitor reaction intermediates via LC-MS and TLC to prevent undesired byproducts .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography (as in for analogous structures) to confirm bond angles and stereochemistry.
  • 1H/13C NMR to verify methoxy (-OCH₃) and chloro (-Cl) substituents (δ ~3.8 ppm for OCH₃; δ ~7.2–7.5 ppm for aromatic protons).
  • HRMS to validate molecular formula (e.g., C₂₂H₁₉ClN₄O₄S requires m/z ≈ 478.08 [M+H]⁺).
  • IR spectroscopy to confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Focus on modifying substituents while maintaining the thienopyrimidinone core:

  • Variation 1: Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding (see for fluorophenyl analogs).
  • Variation 2: Modify the acetamide linker to improve solubility (e.g., PEGylation or sulfone incorporation as suggested in ). Experimental Design:
  • Use molecular docking to predict binding affinity with target proteins (e.g., kinases or GPCRs).
  • Test derivatives in vitro for IC₅₀ values and logP (lipophilicity) correlations .

Q. How should contradictory data in biological assays be resolved?

Contradictions may arise from assay conditions or compound stability:

  • Case Study: If IC₅₀ values vary across cell lines, conduct:
  • Stability tests in cell culture media (e.g., HPLC monitoring over 24 hours).
  • Metabolite profiling to identify degradation products (e.g., oxidation of methoxy groups).
    • Solution: Use stable isotope-labeled analogs (e.g., ¹³C-methoxy) for quantitative tracking .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Catalytic Optimization: Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for nitro reduction instead of Fe powder in ).
  • Crystallization Control: Use anti-solvent crystallization (e.g., water/IPA) to isolate high-purity product (>98% by HPLC).
  • Process Analytics: Implement PAT (Process Analytical Technology) for real-time monitoring .

Key Research Gaps

  • Mechanistic Studies: Lack of data on metabolic pathways (e.g., cytochrome P450 interactions).
  • In Vivo Efficacy: Limited pharmacokinetic profiles (e.g., bioavailability in rodent models).

Recommendation: Prioritize isotopic labeling (e.g., ¹⁴C-acetamide) for ADME studies .

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